molecular formula C31H40N2O9 B3309936 Boc-Ser(Fmoc-Thr(tBu))-OH CAS No. 944283-12-9

Boc-Ser(Fmoc-Thr(tBu))-OH

Cat. No.: B3309936
CAS No.: 944283-12-9
M. Wt: 584.7 g/mol
InChI Key: MTVNKKGJONCZQB-YWWLGCSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Fmoc-Thr(tBu))-OH is a compound used in peptide synthesis. It is a protected form of serine and threonine, where Boc (tert-butyloxycarbonyl) protects the serine, Fmoc (9-fluorenylmethyloxycarbonyl) protects the threonine, and tBu (tert-butyl) protects the hydroxyl group of threonine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Fmoc-Thr(tBu))-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added. The Boc group is removed using trifluoroacetic acid (TFA), and the tBu group is also removed using TFA .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly practices is becoming more common to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Fmoc-Thr(tBu))-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of Boc, Fmoc, and tBu groups using TFA and piperidine.

    Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Boc and tBu removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The final product is a peptide with the desired sequence and functional groups .

Scientific Research Applications

Boc-Ser(Fmoc-Thr(tBu))-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Ser(Fmoc-Thr(tBu))-OH involves the stepwise addition of amino acids to a growing peptide chain. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis. The removal of these groups at specific stages allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Fmoc-Thr)-OH: Similar but lacks the tBu protection on the threonine hydroxyl group.

    Boc-Ser(Fmoc-Ser(tBu))-OH: Similar but uses serine instead of threonine.

    Boc-Thr(Fmoc-Thr(tBu))-OH: Similar but uses threonine instead of serine.

Uniqueness

Boc-Ser(Fmoc-Thr(tBu))-OH is unique due to its specific combination of protecting groups, which allows for precise control during peptide synthesis. The presence of both Boc and Fmoc groups provides flexibility in the synthesis process, making it suitable for a wide range of applications .

Properties

IUPAC Name

(2S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O9/c1-18(41-30(2,3)4)25(27(36)39-17-24(26(34)35)32-29(38)42-31(5,6)7)33-28(37)40-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,38)(H,33,37)(H,34,35)/t18-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNKKGJONCZQB-YWWLGCSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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